2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde
Description
2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde is an organic compound that features a benzaldehyde group substituted with a 4-chlorophenylsulfanyl and an ethoxy group
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIACCACLNXMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde typically involves the reaction of 4-chlorothiophenol with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde can be compared with similar compounds such as:
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound also contains a 4-chlorophenylsulfanyl group but differs in its overall structure and functional groups.
2-Chlorobenzaldehyde: This compound is a simpler analog with a chlorophenyl group directly attached to the benzaldehyde moiety. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
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